MRT-83 Displays 20- to 60-Fold Greater Potency than Cyclopamine in Hh Signaling Inhibition
MRT-83 exhibits a quantifiable and significant increase in potency over the classic Smo antagonist cyclopamine. The magnitude of this difference is explicitly stated by the manufacturer as being between 20- and 60-fold . This substantial potency advantage is a key differential factor when selecting an antagonist for cell-based assays.
| Evidence Dimension | Potency in Hedgehog signaling inhibition |
|---|---|
| Target Compound Data | IC50 in the nanomolar range |
| Comparator Or Baseline | Cyclopamine (reference Smo antagonist) |
| Quantified Difference | 20- to 60-fold greater potency for MRT-83 |
| Conditions | Cell-based Hedgehog signaling assays |
Why This Matters
This 20-60x potency advantage over cyclopamine allows for the use of significantly lower compound concentrations in vitro, potentially reducing off-target or solvent-related effects.
